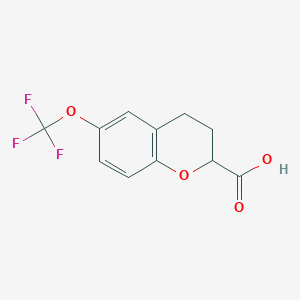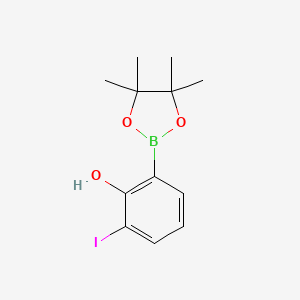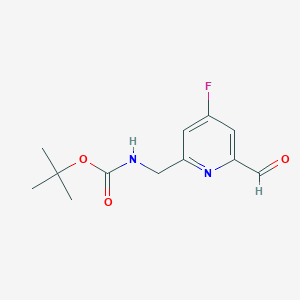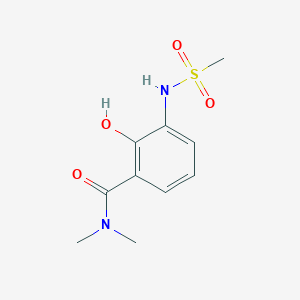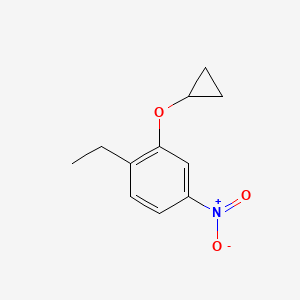
Ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the bromination of 2-(trifluoromethyl)pyrimidine-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
- Substituted pyrimidines with various functional groups replacing the bromine atom.
- Pyrimidine N-oxides or dehalogenated pyrimidines.
Applications De Recherche Scientifique
Ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways by affecting the expression of certain genes or proteins.
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
- 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 5-(trifluoromethyl)-2-(4-bromophenyl)pyrimidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of different halogens or functional groups can significantly impact their pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C8H6BrF3N2O2 |
|---|---|
Poids moléculaire |
299.04 g/mol |
Nom IUPAC |
ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-2-16-6(15)5-4(9)3-13-7(14-5)8(10,11)12/h3H,2H2,1H3 |
Clé InChI |
DRKVHWPAHUTIBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NC=C1Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





